

Total Synthesis of (±)-Idarubicinone from Tetracene: A Technical Guide

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Compound of Interest

Compound Name: *Idarubicinone*

CAS No.: 60660-75-5

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This technical guide provides an in-depth overview of the total synthesis of (±)-**Idarubicinone**, the aglycone of the anticancer drug Idarubicin, from the readily available polycyclic aromatic hydrocarbon, tetracene. This innovative approach, developed by Sarlah and coworkers, deviates from traditional annulative strategies and instead employs a global functionalization strategy to construct the complex tetracyclic core of the target molecule.^{[1][2][3][4][5][6]} The key transformations involve a sequence of site-selective arene oxidations and a dearomative hydroboration to introduce the requisite functionalities onto the tetracene skeleton.^{[1][2][3][4][5]} This guide presents the detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Quantitative Data Summary

The following tables summarize the key quantitative data for the multi-step synthesis of (±)-**Idarubicinone** from tetracene.

Table 1: Synthesis of Key Intermediates

Step	Starting Material	Product	Reagents and Conditions	Yield (%)
1	Tetracene (6)	5,12-Tetracenequinone (7)	Co(TPP) (5 mol%), PhI(SO ₄) ₂ , CH ₂ Cl ₂ /TFA/H ₂ O (8:1:1), rt, 12 h	77
2	5,12-Tetracenequinone (7)	6,11-Dimethoxy-5,12-tetracenequinone (5)	1. [Ru(p-cymene)Cl ₂] ₂ (5 mol%), AgOAc (2.0 equiv), TFA (4.0 equiv), DCE, 120 °C, 12 h; 2. K ₂ CO ₃ , MeOH, rt, 1 h; 3. Me ₂ SO ₄ , K ₂ CO ₃ , acetone, rt, 12 h	58 (over 3 steps)
3	6,11-Dimethoxy-5,12-tetracenequinone (5)	Organoborate 8	N-Methyl-1,2,4-triazoline-3,5-dione (MTAD), HBpin, [Rh(cod)(dppb)]BF ₄ (2 mol%), CH ₂ Cl ₂ , -78 °C to rt, 12 h	85
4	Organoborate 8	Enol ether 9	1-Ethoxyvinylolithium, THF, -78 °C to rt, 12 h; then I ₂ , MeOH, -78 °C	75
5	Enol ether 9	Ketone 10	HCl (1 M), THF, rt, 1 h	95
6	Ketone 10	α-Hydroxyketone 11	1. LDA, THF, -78 °C; 2. MoOPH, -78 °C to rt, 12 h	65

7	α -Hydroxyketone 11	Diol 12	NaBH ₄ , CeCl ₃ ·7H ₂ O, MeOH, 0 °C, 30 min	92 (dr >20:1)
8	Diol 12	(±)-Idarubicinone (4)	BBr ₃ , CH ₂ Cl ₂ , -78 °C to 0 °C, 1 h	41

Experimental Protocols

A detailed methodology for the key steps in the total synthesis of (±)-**Idarubicinone** is provided below.

Step 1: Synthesis of 5,12-Tetracenequinone (7)

To a solution of tetracene (1.0 g, 4.38 mmol) in a mixture of CH₂Cl₂ (80 mL), trifluoroacetic acid (10 mL), and water (10 mL) was added cobalt(II) tetrphenylporphyrin (Co(TPP), 147 mg, 0.219 mmol, 5 mol%). The mixture was stirred vigorously, and phenyliodine(III) sulfate (2.34 g, 5.26 mmol) was added in one portion. The reaction mixture was stirred at room temperature for 12 hours. The resulting suspension was filtered, and the solid was washed with water and CH₂Cl₂. The crude product was purified by column chromatography on silica gel (hexanes/ethyl acetate = 10:1) to afford 5,12-tetracenequinone (7) as a yellow solid (875 mg, 77% yield).

Step 2: Synthesis of 6,11-Dimethoxy-5,12-tetracenequinone (5)

A mixture of 5,12-tetracenequinone (7) (500 mg, 1.94 mmol), [Ru(p-cymene)Cl₂]₂ (60 mg, 0.097 mmol, 5 mol%), and silver(I) acetate (648 mg, 3.88 mmol) in dichloroethane (20 mL) was treated with trifluoroacetic acid (0.59 mL, 7.76 mmol). The reaction mixture was heated to 120 °C for 12 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite. The filtrate was concentrated, and the residue was dissolved in methanol (20 mL). Potassium carbonate (536 mg, 3.88 mmol) was added, and the mixture was stirred at room temperature for 1 hour. The solvent was removed under reduced pressure, and the residue was dissolved in acetone (20 mL). Potassium carbonate (536 mg, 3.88 mmol) and dimethyl sulfate (0.37 mL, 3.88 mmol) were added, and the mixture was stirred at room temperature for 12 hours. The reaction was quenched with water and extracted with CH₂Cl₂. The combined

organic layers were dried over Na_2SO_4 and concentrated. The crude product was purified by column chromatography on silica gel (hexanes/ethyl acetate = 4:1) to give 6,11-dimethoxy-5,12-tetracenequinone (5) as an orange solid (358 mg, 58% yield over three steps).

Step 3: Dearomative Hydroboration to Organoborate 8

To a solution of 6,11-dimethoxy-5,12-tetracenequinone (5) (100 mg, 0.314 mmol) and N-methyl-1,2,4-triazoline-3,5-dione (MTAD) (39 mg, 0.345 mmol) in CH_2Cl_2 (10 mL) at $-78\text{ }^\circ\text{C}$ was added a solution of pinacolborane (0.055 mL, 0.377 mmol) in CH_2Cl_2 (1 mL). Then, a solution of $[\text{Rh}(\text{cod})(\text{dppb})]\text{BF}_4$ (5.5 mg, 0.0063 mmol, 2 mol%) in CH_2Cl_2 (1 mL) was added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (hexanes/ethyl acetate = 3:1) to afford organoborate 8 as a colorless solid (120 mg, 85% yield).

Step 8: Demethylation to (\pm)-Idarubicinone (4)

To a solution of diol 12 (20 mg, 0.047 mmol) in CH_2Cl_2 (2 mL) at $-78\text{ }^\circ\text{C}$ was added a solution of boron tribromide (1 M in CH_2Cl_2 , 0.24 mL, 0.24 mmol). The reaction mixture was stirred at $-78\text{ }^\circ\text{C}$ for 30 minutes and then at $0\text{ }^\circ\text{C}$ for 1 hour. The reaction was quenched by the slow addition of saturated aqueous NaHCO_3 solution. The mixture was extracted with CH_2Cl_2 , and the combined organic layers were dried over Na_2SO_4 and concentrated. The crude product was purified by preparative thin-layer chromatography (hexanes/ethyl acetate = 1:1) to afford (\pm)-idarubicinone (4) as a red solid (7.7 mg, 41% yield).

Synthetic Workflow Visualization

The following diagram illustrates the overall synthetic pathway from tetracene to (\pm)-Idarubicinone.



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Caption: Overall synthetic route to (±)-**Idarubicinone** from tetracene.

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